REACTION_CXSMILES
|
Cl[C:2]1[N:3]=[N:4][C:5]([CH3:8])=[CH:6][CH:7]=1.O.[NH2:10][NH2:11]>C(O)C>[CH3:8][C:5]1[N:4]=[N:3][C:2]([NH:10][NH2:11])=[CH:7][CH:6]=1 |f:1.2|
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
ClC=1N=NC(=CC1)C
|
Name
|
|
Quantity
|
45 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
45 mL
|
Type
|
reactant
|
Smiles
|
O.NN
|
Name
|
resultant mixture
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 3 hrs
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
Most of the solvent was removed under reduced pressure
|
Type
|
FILTRATION
|
Details
|
the white solid was collected by filtration
|
Type
|
WASH
|
Details
|
washed with ethanol
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
Upon drying 2.3 g of (6-methyl-pyridazin-3-yl)-hydrazine
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=CC=C(N=N1)NN
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 80% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |